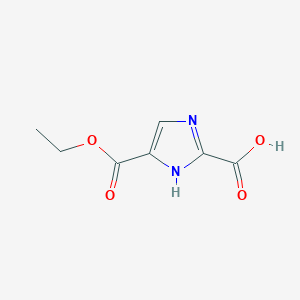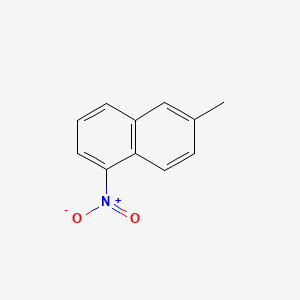
Ethyl 6-(cyanomethyl)picolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-(cyanomethyl)picolinate is an organic compound with the molecular formula C₁₀H₁₀N₂O₂ It is a derivative of picolinic acid, featuring a cyanomethyl group at the 6-position of the pyridine ring and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 6-(cyanomethyl)picolinate can be synthesized through a multi-step reaction process. One common method involves the reaction of 6-methylpicolinic acid with cyanogen bromide in the presence of a base, followed by esterification with ethanol. The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired product quality. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 6-(cyanomethyl)picolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines or alcohols can react with the cyanomethyl group under basic or acidic conditions.
Major Products Formed:
- Oxidation products include carboxylic acids and aldehydes.
- Reduction products include primary amines and other reduced forms.
- Substitution reactions yield various substituted picolinates .
Applications De Recherche Scientifique
Ethyl 6-(cyanomethyl)picolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research explores its potential as a therapeutic agent, particularly in the design of novel drugs targeting specific biological pathways.
Mécanisme D'action
Ethyl 6-(cyanomethyl)picolinate can be compared with other similar compounds, such as ethyl 3-(cyanomethyl)picolinate. Both compounds share a similar core structure but differ in the position of the cyanomethyl group. This positional difference can lead to variations in their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which imparts distinct properties and applications .
Comparaison Avec Des Composés Similaires
- Ethyl 3-(cyanomethyl)picolinate
- Methyl 6-(cyanomethyl)picolinate
- 6-(cyanomethyl)picolinic acid
Propriétés
Formule moléculaire |
C10H10N2O2 |
|---|---|
Poids moléculaire |
190.20 g/mol |
Nom IUPAC |
ethyl 6-(cyanomethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-5-3-4-8(12-9)6-7-11/h3-5H,2,6H2,1H3 |
Clé InChI |
ZBJVYPLOHORYBD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC(=N1)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11909109.png)











